3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione

Description

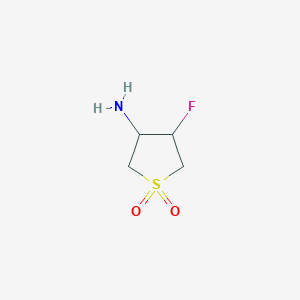

3-Amino-4-fluoro-1λ⁶-thiolane-1,1-dione is a sulfone derivative featuring a five-membered thiolane ring (tetrahydrothiophene-1,1-dione) with amino (-NH₂) and fluorine (-F) substituents at positions 3 and 4, respectively. Its molecular formula is C₄H₇FNO₂S, with a molecular weight of 152.17 g/mol.

Properties

IUPAC Name |

4-fluoro-1,1-dioxothiolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJXLAGVBQQCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications, drawing from diverse research sources.

Chemical Structure and Properties

This compound is characterized by its unique thiolane ring structure, which incorporates an amino group and a fluorine atom. Its molecular formula is C5H8FNO2S, and it has been studied for its interactions with various biological targets.

Biological Activities

Antiviral Activity

Research has shown that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of thiolane compounds have been evaluated for their efficacy against Hepatitis C Virus (HCV) and other viral infections. A study indicated that modifications in the thiolane structure could enhance antiviral activity by improving binding affinity to viral targets .

Antimicrobial Properties

Thiolane derivatives have demonstrated antimicrobial properties against a range of pathogens. A comparative study highlighted that certain modifications in the thiolane ring could lead to increased activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

this compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways relevant to cancer and inflammatory diseases. The compound's ability to bind to active sites of these enzymes suggests a mechanism that could be exploited for therapeutic purposes .

Case Studies

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of thiolane derivatives, this compound was tested against HCV replicons in vitro. The results indicated an IC50 value in the low micromolar range, suggesting significant antiviral activity compared to control compounds .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial effects of various thiolane derivatives. The study found that this compound exhibited substantial inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Synthesis

The synthesis of this compound typically involves multi-step processes starting from commercially available precursors. The most common synthetic route includes:

- Formation of the thiolane ring via cyclization reactions.

- Introduction of the amino and fluorine groups through nucleophilic substitution reactions.

Research Findings Summary Table

Scientific Research Applications

Drug Development

3-Amino-4-fluoro-1lambda6-thiolane-1,1-dione has shown promise in pharmaceutical development due to its biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and enzyme inhibition properties. The presence of the thiolane ring allows for diverse synthetic modifications that can enhance solubility and biological efficacy.

Table 1: Biological Activities of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Ethylthiolane-1,1-dione | Similar thiolane structure | Antimicrobial properties |

| 3-Amino-thiadiazine derivatives | Contains sulfur and amino groups | Anticancer activity |

| Bis(aminoalkyl)thiolanes | Multiple amino groups | Enzyme inhibition |

Case Study 1: Anticancer Activity

In a study examining fluorinated amino acids for drug design, compounds structurally related to this compound exhibited significant anticancer properties. The fluorine atom's presence enhances the compound's lipophilicity and metabolic stability, which are crucial for effective drug candidates .

Case Study 2: Antimicrobial Properties

Another research effort focused on synthesizing derivatives of thiolane compounds demonstrated their antimicrobial efficacy against various pathogens. The unique structural attributes of this compound contribute to its potential as a lead compound in developing new antimicrobial agents .

Synthesis and Modification Techniques

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for the introduction of functional groups that can optimize biological activity and solubility. For instance, modifying the amino groups or introducing additional substituents can significantly alter the compound's pharmacological profile.

Future Directions in Research

The ongoing research into fluorinated compounds suggests that further exploration of this compound could lead to novel therapeutic agents. Investigating its interactions with specific biological pathways may reveal new applications in treating diseases such as cancer or bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Sulfolane (1λ⁶-Thiolane-1,1-dione)

- Structure : Parent sulfone ring without substituents.

- Molecular Formula : C₄H₈O₂S.

- Properties : Aprotic polar solvent with a high boiling point (285°C), widely used in industrial applications .

- Key Difference: The absence of amino and fluoro groups in sulfolane reduces its reactivity and hydrogen-bonding capacity compared to the target compound.

2-(4-Amino-2-fluorophenyl)-1λ⁶,2-thiazolidine-1,1-dione

- Structure : Thiazolidine ring (five-membered with N and S) substituted with a fluorophenyl group.

- Molecular Formula : C₉H₁₁FN₂O₂S.

Substituent Variations on Thiolane Sulfones

3-Amino-4-(morpholin-4-yl)-1λ⁶-thiolane-1,1-dione

- Substituents: Morpholino group (O-containing heterocycle) at position 4.

- Molecular Formula : C₈H₁₅N₂O₃S.

- Properties: The morpholino group enhances solubility in polar solvents due to its oxygen atoms, contrasting with the fluorine’s electronegative effects in the target compound .

3-[(4-Methoxyphenyl)amino]-1λ⁶-thiolane-1,1-dione

- Substituents: Aromatic 4-methoxyphenylamino group at position 3.

- Molecular Formula: C₁₁H₁₅NO₃S.

- Properties : The aromatic ring increases molecular weight and may confer UV-vis activity, useful in analytical detection .

3-(Cyclopentylamino)-1λ⁶-thiolane-1,1-dione

- Substituents: Bulky cyclopentylamino group.

Functional Group Additions

2-(Hydroxymethyl)-1λ⁶-thiolane-1,1-dione

- Substituents : Hydroxymethyl (-CH₂OH) at position 2.

- Molecular Formula : C₅H₁₀O₃S.

- Properties : The hydroxyl group introduces hydrophilicity and opportunities for esterification or glycosylation .

3-(Piperazine-1-sulfonyl)-1λ⁶-thiolane-1,1-dione Hydrochloride

Ring Size and Conformational Effects

4-Acetyl-1λ⁶-thiane-1,1-dione

- Structure : Six-membered thiane ring with acetyl (-COCH₃) substituent.

- Molecular Formula : C₇H₁₂O₃S.

Comparative Data Table

Research Implications

- Electron Effects: Fluorine’s electronegativity in the target compound may enhance metabolic stability in drug design compared to morpholino or hydroxymethyl groups.

- Solubility: Amino and hydroxyl substituents improve aqueous solubility, whereas aromatic or bulky groups (e.g., cyclopentyl) favor organic phases.

- Biological Activity : Thiazolidine derivatives (e.g., ) highlight how ring heteroatoms influence target engagement in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.